molecular formula C23H23N7O B2615047 (E)-2-amino-N-cyclohexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 841208-32-0

(E)-2-amino-N-cyclohexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2615047
CAS RN: 841208-32-0
M. Wt: 413.485
InChI Key: IXUZDTCYILGMBX-VULFUBBASA-N
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Description

“(E)-2-amino-N-cyclohexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic compound. It contains a pyrrolo[2,3-b]quinoxaline group, which is a type of aromatic heterocycle . The compound also contains a cyclohexyl group and a pyridin-2-ylmethylene group .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed couplings with arylboronic acids or anilines . The specific synthesis process for this compound is not available in the current data.

Scientific Research Applications

Synthetic Methodologies and Coordination Chemistry The synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides demonstrates the intricate coordination chemistry involving nitrogen-rich heterocycles. These compounds have the ability to form coordinate bonds with metal ions, such as Mn(II) and Fe(II), facilitating targeted delivery of nitric oxide (NO) to biological sites like tumors upon irradiation with long-wavelength light (Yang et al., 2017).

Pharmacological Potential Research on quinoxalines, a core structure related to the query compound, highlights their versatile pharmacological applications. The synthesis of organic salts such as 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide showcases their ionic nature and potential for developing new bioactive compounds, suggesting areas where the query compound might find relevance (Faizi et al., 2018).

Heterocyclic Amine Chemistry and Biological Activity The investigation of substituted quinoline-2-carboxamides for their activity against mycobacterial species and their inhibition of photosynthetic electron transport in spinach chloroplasts illustrates the biological activity spectrum of compounds structurally similar to the query molecule. Some derivatives exhibited higher activity against M. tuberculosis than standard treatments (Goněc et al., 2012).

Material Science Applications The development of diphenylquinoxaline-containing polymers for potential high-temperature applications showcases the utility of quinoxaline derivatives in materials science. These polymers demonstrate distinct physical and chemical properties, hinting at the versatility of quinoxaline and its derivatives in various scientific domains (Baek et al., 2003).

Future Directions

Quinoxalines and pyridopyrazines, which are present in this compound, are aromatic heterocycles present in compounds with numerous interesting properties. Some derivatives are bioactive and are used as antimicrobial, anti-inflammatory, antimalarial, anticancer, and antidepressant compounds . Therefore, the study and application of this compound could have potential in various fields, including medicinal chemistry.

properties

IUPAC Name

2-amino-N-cyclohexyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c24-21-19(23(31)27-15-8-2-1-3-9-15)20-22(29-18-12-5-4-11-17(18)28-20)30(21)26-14-16-10-6-7-13-25-16/h4-7,10-15H,1-3,8-9,24H2,(H,27,31)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUZDTCYILGMBX-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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